

# An In-depth Technical Guide to 1,5-Pentanedithiol: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 1,5-Pentanedithiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **1,5-Pentanedithiol**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a detailed understanding of this bifunctional thiol.

## Chemical and Physical Properties

**1,5-Pentanedithiol** is a linear-chain aliphatic dithiol. It is characterized by the presence of two thiol (-SH) functional groups at the terminal positions of a five-carbon chain.<sup>[1]</sup> This structure imparts specific chemical reactivity and physical properties to the molecule. It typically appears as a colorless to light yellow liquid with a strong, unpleasant odor characteristic of thiols.<sup>[1][2]</sup>

The key physicochemical properties of **1,5-Pentanedithiol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>12</sub> S <sub>2</sub>	[2][3]
Molecular Weight	136.28 g/mol	[2][3]
CAS Number	928-98-3	[2][3]
Appearance	Colorless to light yellow clear liquid	[1][2]
Odor	Strong, unpleasant, characteristic of thiols	[1]
Density	1.016 g/mL at 25 °C	[4]
Melting Point	-72 °C	[4]
Boiling Point	107-108 °C at 15 mmHg	[4]
Refractive Index	1.519 at 20 °C	[4]
Solubility	Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.	[1]
InChI	InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2	[2][3]
InChIKey	KMTUBAIXCBHPIZ-UHFFFAOYSA-N	[2][3]
SMILES	SCCCCCS	[2][4]

## Molecular Structure

The molecular structure of **1,5-Pentanedithiol** consists of a flexible pentane chain with a thiol group at each end. The carbon atoms in the chain are sp<sup>3</sup> hybridized, leading to a tetrahedral geometry around each carbon.

Caption: Ball-and-stick model of **1,5-Pentanedithiol**.

## Bond Lengths and Angles

Precise experimental data for the bond lengths and angles of **1,5-Pentanedithiol** are not readily available. However, a representative structure can be described using typical values for similar chemical bonds.

Bond	Typical Length (Å)	Source(s)
C-C (alkane)	1.54	[2][5]
C-S (thiol)	1.80	[6]
S-H (thiol)	~1.34	
C-H (alkane)	1.09	[2][5]

Angle	Typical Value (°)	Source(s)
C-C-C (alkane)	109.5	[2]
C-S-H (thiol)	~90	[6]
H-C-H (alkane)	109.5	[2]

## Experimental Protocols

### Synthesis of 1,5-Pentanedithiol

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a source of the hydrosulfide anion (-SH). For **1,5-Pentanedithiol**, a suitable starting material is 1,5-dibromopentane. A plausible experimental workflow is outlined below.



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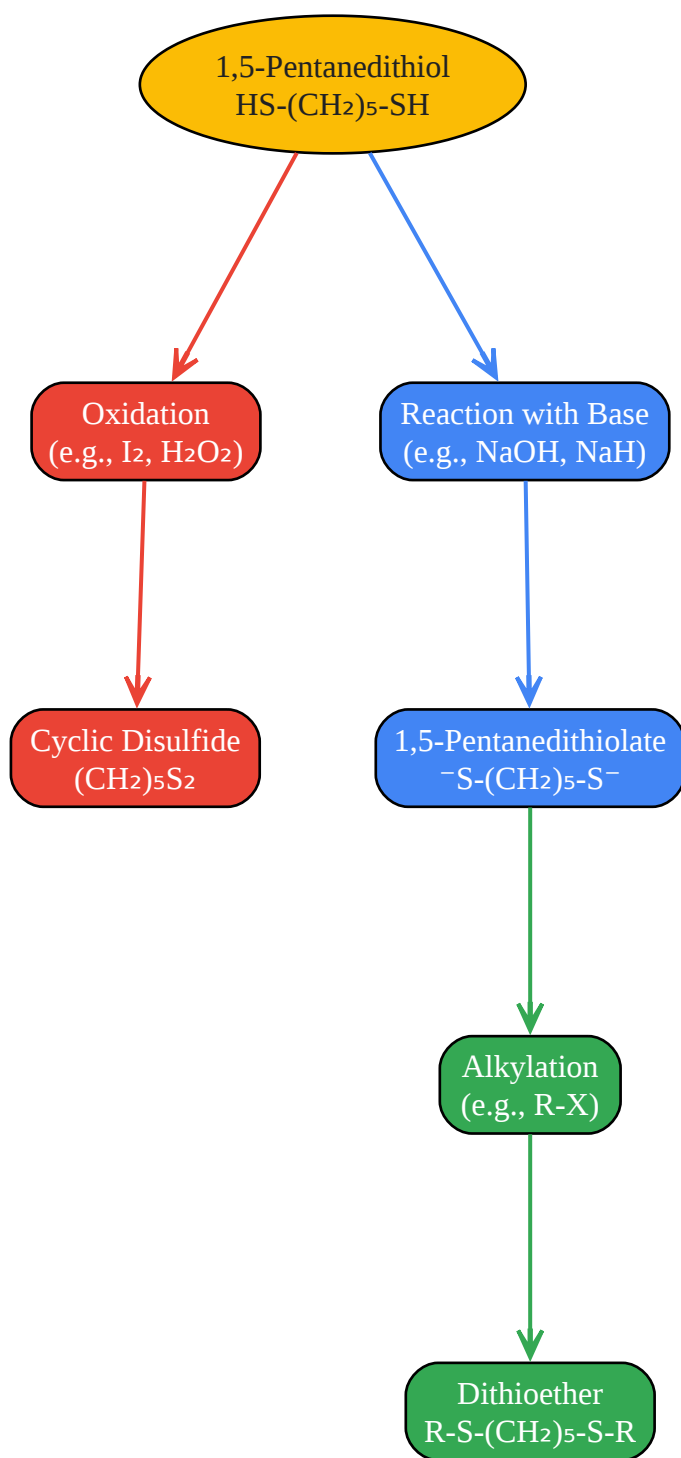
Caption: Experimental workflow for the synthesis of **1,5-Pentanedithiol**.

#### Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-dibromopentane in a suitable solvent such as ethanol.
- **Reagent Addition:** Prepare a solution of sodium hydrosulfide (NaSH) in ethanol. Add the NaSH solution dropwise to the stirred solution of 1,5-dibromopentane at room temperature. An exothermic reaction may be observed.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to protonate the thiolate intermediates.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.
- **Purification:** Wash the combined organic extracts with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent. The crude **1,5-Pentanedithiol** can then be purified by vacuum distillation to yield the final product.

## Reactivity and Signaling Pathways

The chemical reactivity of **1,5-Pentanedithiol** is primarily dictated by the two thiol groups. Thiols are known to undergo a variety of reactions, making **1,5-Pentanedithiol** a versatile building block in organic synthesis and materials science.



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Caption: Key reactions of **1,5-Pentanedithiol**.

Key Reactions:

- **Oxidation to Disulfides:** Thiols are readily oxidized to disulfides. In the case of **1,5-Pentanedithiol**, intramolecular oxidation can lead to the formation of a cyclic disulfide, a six-membered ring containing a disulfide bond. Common oxidizing agents for this transformation include iodine ( $I_2$ ) and hydrogen peroxide ( $H_2O_2$ ). Intermolecular oxidation can also occur, leading to polymeric materials.<sup>[1]</sup>
- **Acidity and Thiolate Formation:** The thiol protons are weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding dithiolate anion. This dithiolate is a potent nucleophile.
- **Nucleophilic Substitution (Alkylation):** The dithiolate anion can readily participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to form dithioethers. This reactivity is fundamental to its use as a cross-linking agent.

Due to its simple chemical nature, **1,5-Pentanedithiol** is not directly involved in biological signaling pathways in the same way a complex biomolecule would be. However, its ability to react with biological molecules, for instance by forming disulfide bonds with cysteine residues in proteins, could be exploited in biochemical studies or drug development.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,5-Pentanedithiol**.

- **Mass Spectrometry (MS):** The electron ionization mass spectrum of **1,5-Pentanedithiol** is available in the NIST Chemistry WebBook.<sup>[3]</sup> Key features would include the molecular ion peak ( $M^+$ ) at  $m/z = 136$ , and fragmentation patterns corresponding to the loss of SH groups and cleavage of the alkyl chain.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **1,5-Pentanedithiol** would be characterized by a weak absorption band around  $2550\text{--}2600\text{ cm}^{-1}$  corresponding to the S-H stretching vibration. The absence of a strong, broad absorption in the  $3200\text{--}3600\text{ cm}^{-1}$  region confirms the absence of hydroxyl groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1H$  NMR: The  $^1H$  NMR spectrum would show characteristic signals for the different methylene groups in the pentane chain. The protons on the carbons adjacent to the sulfur

atoms ( $\alpha$ -protons) would be expected to resonate at a different chemical shift than the other methylene protons ( $\beta$ - and  $\gamma$ -protons). The thiol protons ( $-\text{SH}$ ) would appear as a triplet (due to coupling with the adjacent  $\text{CH}_2$ ) around  $\delta$  1.3-1.6 ppm, though this can be broad and its position can be concentration and solvent dependent.

- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum would display three distinct signals corresponding to the three chemically non-equivalent carbon atoms in the symmetric pentane chain (C1/C5, C2/C4, and C3).

This guide provides a foundational understanding of **1,5-Pentanedithiol**. For specific applications, further consultation of specialized literature is recommended.

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